molecular formula C10H12N2O2 B076628 1-(3-Methoxyphenyl)imidazolidin-2-one CAS No. 14599-72-5

1-(3-Methoxyphenyl)imidazolidin-2-one

Cat. No. B076628
CAS RN: 14599-72-5
M. Wt: 192.21 g/mol
InChI Key: FHOSRSXSSQXNOL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)imidazolidin-2-one, also known as methoxyphenyl imidazolidinone (MPI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MPI is a cyclic urea derivative that possesses a unique chemical structure, making it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of MPI is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. Studies have shown that MPI inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, MPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. Studies have shown that MPI inhibits the production of inflammatory mediators, such as prostaglandins and nitric oxide, and induces apoptosis in cancer cells. Additionally, MPI has been shown to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.

Advantages and Limitations for Lab Experiments

MPI possesses several advantages for lab experiments, including its simple and efficient synthesis method, potent anti-inflammatory and anti-cancer activities, and ability to enhance drug delivery. However, MPI also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of MPI. One potential direction is the optimization of MPI's chemical structure to enhance its potency and selectivity for specific targets. Additionally, further studies are needed to understand the mechanism of action of MPI and its potential applications in other fields, such as material science and agriculture. Finally, the development of MPI-based drug delivery systems for the treatment of cancer and other diseases is a promising direction for future research.

Scientific Research Applications

MPI has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and pathways involved in these diseases. Additionally, MPI has been investigated for its ability to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.

properties

CAS RN

14599-72-5

Product Name

1-(3-Methoxyphenyl)imidazolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-methoxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

FHOSRSXSSQXNOL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCNC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2CCNC2=O

Other CAS RN

14599-72-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea (7.0 g, 30.6 mmol) in t-butanol (120 mL) was added potassium t-butoxide (6.4 g, 57.0 mmol) under a nitrogen atmosphere. The resulting solution was stirred for 10 minutes, and then potassium t-butoxide (3.0 g, 26.7 mmol) was added. This solution was stirred for 10 minutes, and then potassium t-butoxide (4.3 g, 38.3 mmol) was added. The resulting solution was stirred for 16 hours at room temperature. The pH was adjusted to between 2 and 3 with 10% hydrochloric acid, and the solvent was evaporated under reduced pressure. To the residue were added water (100 mL) and ethyl acetate (100 mL), and stirred for 1 hour at room temperature. Resulting precipitates were filtered, washed with diethyl ether, and then dried under reduced pressure, to thereby yield 5.1 g of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
4.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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